

Investigating the Biological Targets of SR2211: A Technical Guide

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Compound of Interest

Compound Name: SR2211

Cat. No.: B610972

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Executive Summary

SR2211 is a potent and selective synthetic modulator of the Retinoic acid receptor-related orphan receptor gamma (RORγ).^{[1][2][3]} As a nuclear receptor, RORγ is a critical transcription factor, particularly its isoform RORγt, which is essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17).^{[1][4][5]} Th17 cells are deeply implicated in the pathology of numerous autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.^{[1][5]} **SR2211** functions as an inverse agonist, binding directly to RORγ to suppress its transcriptional activity.^{[1][2]} This targeted action inhibits Th17 cell differentiation and IL-17 production, highlighting its potential as a therapeutic agent for autoimmune disorders and a valuable chemical probe for studying RORγ-mediated signaling pathways.^{[1][3]} This document provides a comprehensive overview of the biological targets of **SR2211**, its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Primary Biological Target: Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ)

The principal biological target of **SR2211** is the nuclear receptor RORγ.^{[1][3]} Specifically, **SR2211** acts as a potent inverse agonist of this transcription factor.^{[2][6]} The isoform RORγt, primarily expressed in immune cells, is considered the master regulator of Th17 cell differentiation.^{[4][5]} By binding to the ligand-binding domain (LBD) of RORγ, **SR2211** modulates its conformation, leading to the repression of the receptor's constitutive

transcriptional activity.^{[1][4]} This inhibitory action forms the basis of **SR2211**'s immunomodulatory effects.

Quantitative Binding and Functional Data

SR2211 demonstrates high-affinity binding to ROR γ and potently inhibits its function. Its binding affinity (K_i) and functional potency (IC_{50}) have been determined through various assays.

Parameter	Value (nM)	Target	Assay Type
K_i	105	ROR γ	Radioligand Binding Assay (SPA)
IC_{50}	~320	ROR γ	Gal4-ROR γ Cotransfection Assay

Data sourced from Kumar N, et al. (2012).^{[1][2][3][6][7]}

Selectivity Profile

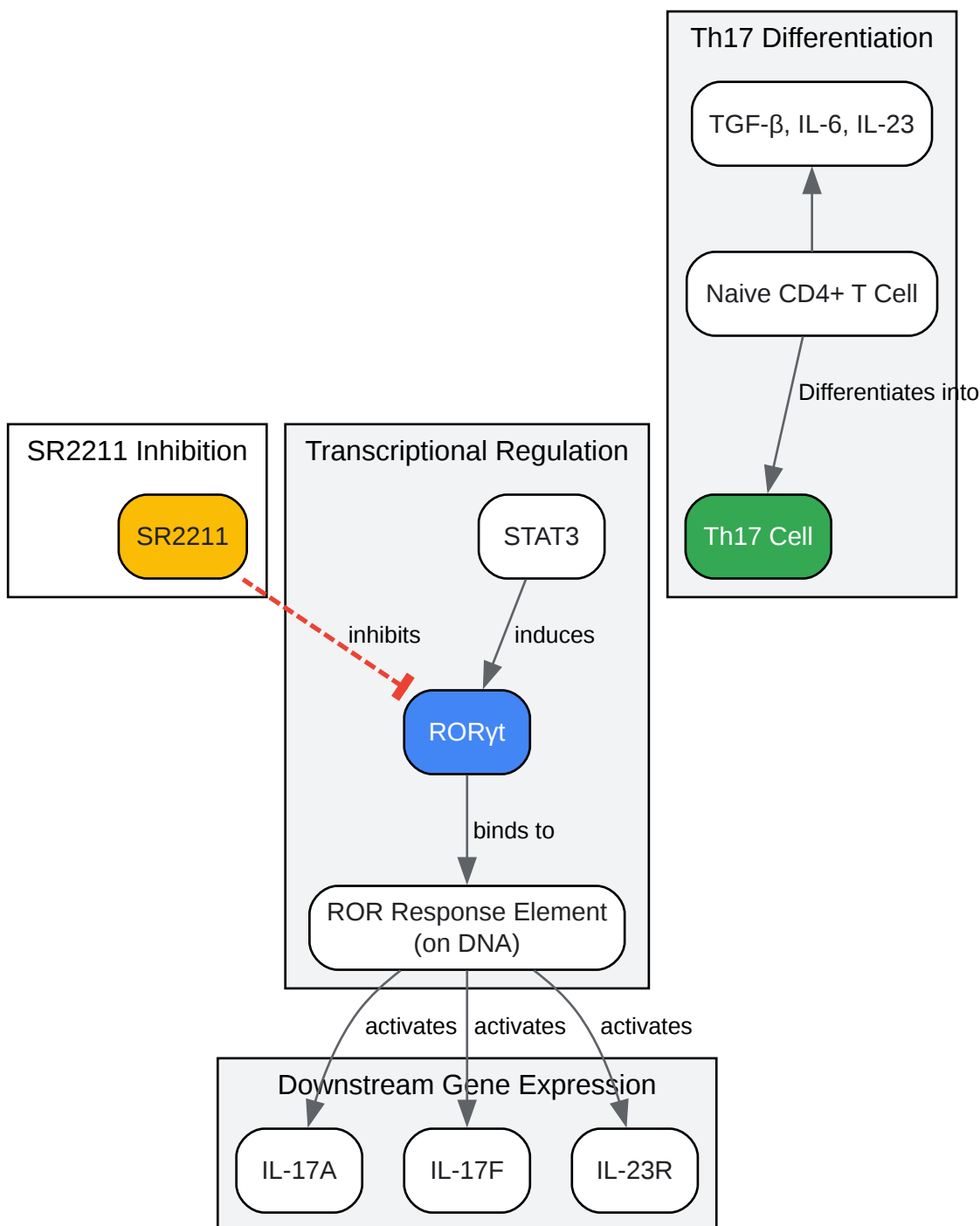
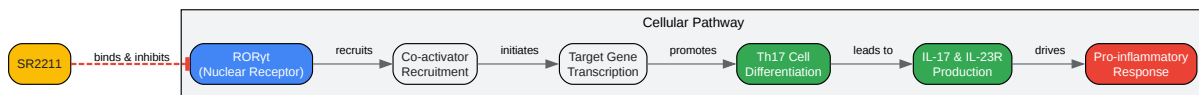
A key attribute of **SR2211** is its high selectivity for ROR γ over other related nuclear receptors, such as ROR α and the Liver X Receptor α (LXR α). This selectivity is crucial for minimizing off-target effects.

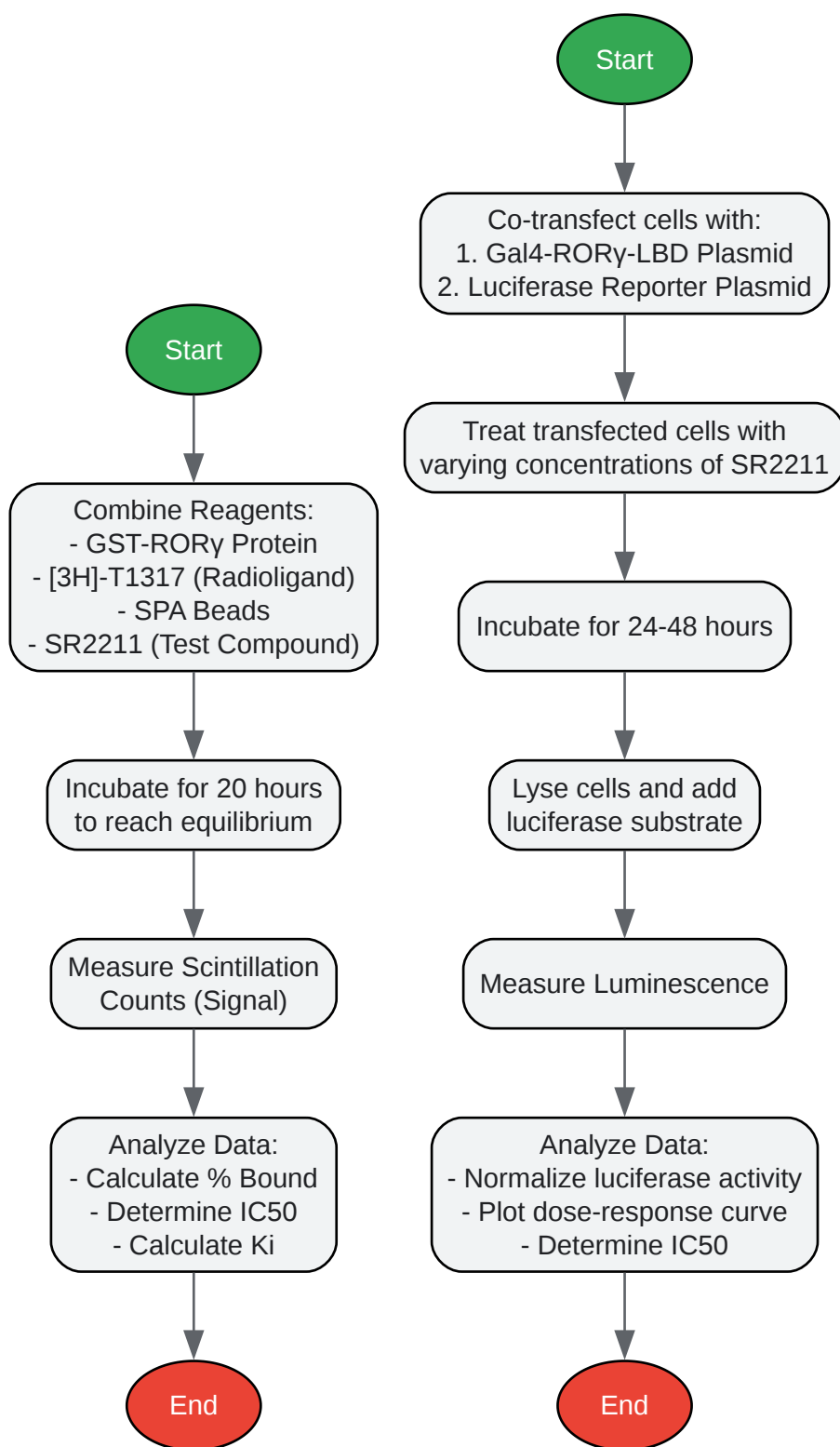
Nuclear Receptor	SR2211 Activity
ROR γ	Potent inverse agonist activity (>95% inhibition at 10 μ M)
ROR α	No significant impact on transcriptional activity
LXR α	Minimal activation (<5% compared to T1317 agonist)
FXR	No effect on transcriptional activity

Data sourced from Kumar N, et al. (2012).^{[1][3]}

Mechanism of Action and Signaling Pathway

SR2211 exerts its biological effects by directly interfering with the RORyt-mediated signaling cascade that drives Th17 cell differentiation and function. As an inverse agonist, **SR2211** represses the basal transcriptional activity of RORyt. This prevents the recruitment of co-activators and the initiation of transcription of RORyt target genes, which are essential for the Th17 phenotype.





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